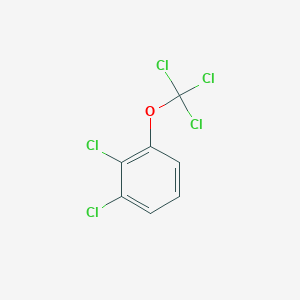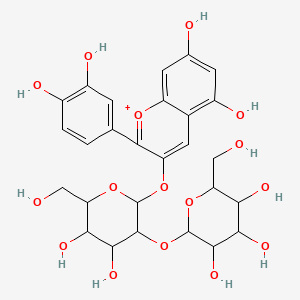
Pentachloroanisole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachloroanisole-d3 is a deuterated form of pentachloroanisole, a chlorinated aromatic compound. It is often used as a reference standard in environmental analysis and testing due to its stable isotope labeling. The compound is characterized by the presence of five chlorine atoms and a methoxy group attached to a benzene ring, with three deuterium atoms replacing three hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentachloroanisole-d3 can be synthesized through the chlorination of anisole-d3. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas safely and efficiently. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachloroanisole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentachlorophenol.
Reduction: Reduction reactions can lead to the formation of less chlorinated anisoles.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium hydroxide are employed in substitution reactions.
Major Products Formed
Oxidation: Pentachlorophenol
Reduction: Tetrachloroanisole, trichloroanisole
Substitution: Various substituted anisoles depending on the nucleophile used
Applications De Recherche Scientifique
Pentachloroanisole-d3 is widely used in scientific research, including:
Environmental Analysis: As a reference standard for the detection and quantification of chlorinated anisoles in environmental samples.
Chemistry: Used in studies involving the synthesis and reactivity of chlorinated aromatic compounds.
Biology: Investigated for its potential effects on biological systems and its role as a contaminant.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the development of analytical methods for quality control and environmental monitoring.
Mécanisme D'action
The mechanism of action of pentachloroanisole-d3 involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to potential toxic effects. The pathways involved include oxidative stress and disruption of cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: A related compound used as a biocide and wood preservative.
Tetrachloroanisole: A less chlorinated analog of pentachloroanisole.
Trichloroanisole: Another analog with fewer chlorine atoms.
Uniqueness
Pentachloroanisole-d3 is unique due to its stable isotope labeling, which makes it an ideal reference standard for analytical purposes. Its high degree of chlorination also distinguishes it from other chlorinated anisoles, providing unique reactivity and properties.
Propriétés
Formule moléculaire |
C7H3Cl5O |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,2-dichloro-3-(trichloromethoxy)benzene |
InChI |
InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |
Clé InChI |
JCSOVYOOGCAVSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/no-structure.png)



![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)
![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)
